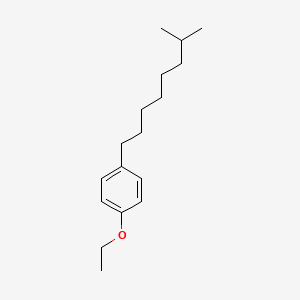

![molecular formula C8H11F3N4 B1458858 [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine CAS No. 1394116-51-8](/img/structure/B1458858.png)

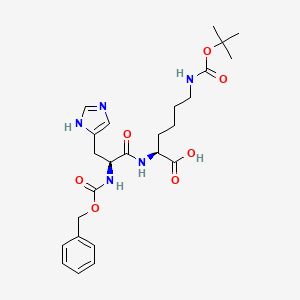

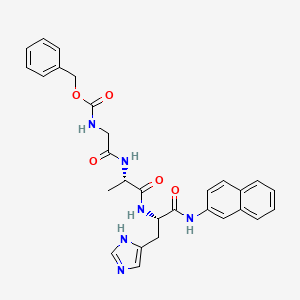

[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

Overview

Description

“[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” is a chemical compound . It is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, which has been studied for potential antiviral and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” includes a [1,2,4]triazolo[4,3-a]pyridine ring with a trifluoromethyl group attached . The molecular formula is C8H11F3N4 .Chemical Reactions Analysis

The specific chemical reactions involving “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” include a molecular weight of 293.12 . The compound is a powder at room temperature . More specific properties like melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Anti-Cancer Studies

- Field : Oncology

- Application : This compound has been used in the synthesis of a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties .

- Method : The compound was treated with an array of isocyanates in the presence of triethylamine . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) .

- Results : The IC50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 . It was discovered that RB7 induced the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Antibacterial Activity

- Field : Microbiology

- Application : Newly synthesized triazolo[4,3-a]pyrazine derivatives have been tested for their antibacterial activities .

- Method : The antibacterial activities were tested using the microbroth dilution method .

- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Antidepressant Studies

- Field : Psychiatry

- Application : Pyrazine derivatives, including this compound, have been studied for their potential use in the treatment of depression .

- Method : The compound is used in the synthesis of various pyrazine derivatives, which are then tested for their antidepressant properties .

- Results : While specific results for this compound are not available, pyrazine derivatives in general have shown promise in antidepressant studies .

Antipsychotic Studies

- Field : Psychiatry

- Application : This compound has been used in the synthesis of various pyrazine derivatives, which have been studied for their potential use in the treatment of psychosis .

- Method : The compound is used in the synthesis of various pyrazine derivatives, which are then tested for their antipsychotic properties .

- Results : While specific results for this compound are not available, pyrazine derivatives in general have shown promise in antipsychotic studies .

Migraine Treatment

- Field : Neurology

- Application : This compound has been used in the synthesis of Ubrogepant, a medicament used for acute migraine with or without visual disturbances .

- Method : The compound is used in the synthesis of Ubrogepant, which is a calcitonin gene-related peptide (CGRP) receptor antagonist .

- Results : Ubrogepant has been approved by the FDA for the treatment of acute migraines .

Anti-Inflammatory Studies

- Field : Immunology

- Application : Pyrazine derivatives, including this compound, have been studied for their potential use in the treatment of inflammation .

- Method : The compound is used in the synthesis of various pyrazine derivatives, which are then tested for their anti-inflammatory properties .

- Results : While specific results for this compound are not available, pyrazine derivatives in general have shown promise in anti-inflammatory studies .

Safety And Hazards

Future Directions

The [1,2,4]triazolo[4,3-a]quinoxaline family, which includes “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine”, has been studied for potential antiviral and antimicrobial activities . Future research could explore these properties further, as well as investigate the specific synthesis, chemical reactions, mechanism of action, and safety of this compound .

properties

IUPAC Name |

[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5/h5H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVOJELSYUUTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)

![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)